N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide is a benzofuran carboxamide derivative featuring a 1,4-benzodioxin moiety and a 2,3-dimethoxybenzamido substituent.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O7/c1-31-20-9-5-7-17(23(20)32-2)25(29)28-22-16-6-3-4-8-18(16)35-24(22)26(30)27-15-10-11-19-21(14-15)34-13-12-33-19/h3-11,14H,12-13H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVYITZBMFJIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,3-dimethoxybenzamido)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include a benzodioxin moiety and a benzofuran core. Its molecular formula is , with a molecular weight of approximately 519.6351 g/mol. The presence of various functional groups suggests multiple interaction possibilities with biological targets.
Research indicates that this compound may act through several mechanisms:
- Cholinesterase Inhibition : Preliminary studies suggest that it exhibits significant inhibition of cholinesterase enzymes, which are crucial for neurotransmission. This property positions it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease.
- Antiplatelet Activity : Related compounds have shown promising antiplatelet activity, indicating that this class of compounds may also reduce thrombotic events without significantly increasing bleeding risks .
1. Neuroprotective Effects
A study investigated the neuroprotective effects of similar benzodioxin derivatives. The findings suggested that these compounds could enhance cognitive function by inhibiting cholinesterase activity. For instance, derivatives exhibited an IC50 value of 26.13 nM for one compound tested against cholinesterase .
2. Antiplatelet Activity
Another study focused on the antiplatelet properties of benzodioxin derivatives, where specific isomers demonstrated potent activity with minimal impact on coagulation systems. Compound 36 showed an IC50 value of 14.26 nM and favorable pharmacokinetic profiles in vivo .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-hydroxyethyl)-benzodioxine | Hydroxyethyl group instead of propan-2-yl | Potential cholinesterase inhibitor |
| 1-(benzodioxin)-N-piperidinyl-triazole | Similar triazole and piperidine structure | Antimicrobial properties |
| 5-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives | Variation in substituents on triazole | Anticancer activity |
This table illustrates how structural variations can influence biological activities among related compounds.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Initial findings indicate good metabolic stability in human liver microsomes with a half-life () ranging from 7 to 97 minutes depending on the derivative tested . Toxicological assessments are necessary to evaluate safety profiles in clinical settings.
Comparison with Similar Compounds
3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
- Key Difference: The 2,3-dimethoxybenzamido group is replaced with a biphenyl carbonylamino substituent.
- However, increased molecular weight (~494.5 g/mol vs. ~464.4 g/mol for the target compound) may reduce solubility .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide
- Key Difference : The dimethoxybenzamido group is substituted with a naphthalen-2-yloxyacetamido moiety.
- The ether linkage may improve metabolic stability compared to ester-containing analogs .
Heterocyclic Core Modifications
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
- Key Difference : The benzofuran core is replaced with a thiazole ring.
- Implications : Thiazole’s nitrogen and sulfur atoms may enhance hydrogen bonding or metal coordination, altering pharmacological activity. Thiazoles are also associated with improved bioavailability in some drug candidates .
Functional Group Comparisons
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, beginning with the preparation of the benzofuran core followed by sequential amidation and coupling. The 2,3-dimethoxybenzamido group is introduced via amidation under optimized conditions (e.g., 0–5°C for sensitive intermediates) using polar aprotic solvents like DMF. Reaction progress is monitored via TLC and NMR to ensure intermediate purity. Final carboxamide linkage employs coupling agents (e.g., EDCI/HOBt), with yields improved by slow reagent addition and inert atmospheres .
Q. Which spectroscopic and crystallographic methods are effective for structural characterization?
- ¹H/¹³C NMR confirms proton environments and carbon frameworks.
- High-resolution mass spectrometry (HRMS) validates molecular weight.
- Single-crystal X-ray diffraction using SHELX software provides definitive bond lengths and angles, critical for stereochemical confirmation .
Q. What biological assays are typically used to evaluate this compound's activity?
- In vitro enzyme inhibition assays (e.g., α-glucosidase/acetylcholinesterase) use spectrophotometric methods to determine IC50 values, with controls ensuring validity .
- Cell-based viability assays (MTT/XTT) assess cytotoxicity in cancer lines, requiring strict adherence to cell passage numbers and serum conditions .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the final amidation step?
Troubleshooting includes:
- Evaluating stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine).
- Testing alternative coupling reagents (DCC vs. HATU).
- Implementing gradient recrystallization for isolation. Parallel microscale reactions under varied conditions (e.g., DCM vs. THF) identify optimal parameters .
Q. How to resolve contradictions in reported biological activity data?
- Verify compound integrity via HPLC purity analysis (>95%).
- Replicate assays under standardized conditions (pH, temperature).
- Use orthogonal assays (fluorescence vs. colorimetric) and counter-screening to distinguish specific vs. off-target effects .
Q. How to design structure-activity relationship (SAR) studies for the 2,3-dimethoxybenzamido moiety?
- Synthesize analogs with modified methoxy positions (e.g., 3,4- vs. 2,5-dimethoxy).
- Conduct molecular docking against target enzymes (e.g., COX-2) to identify critical interactions (e.g., hydrogen bonding) .
Q. What computational strategies predict binding interactions with enzyme targets?
- Molecular docking (AutoDock Vina parameterized with AMBER force fields) predicts binding poses.
- QSAR models incorporating Hammett σ values correlate substituent electronic effects with activity trends .
Q. How to ensure enantiomeric purity during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
